molecular formula C19H12F3NO4 B2869378 9-[2-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 900014-89-3

9-[2-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Cat. No. B2869378
CAS RN: 900014-89-3
M. Wt: 375.303
InChI Key: UYZMBIGJDZZRSQ-UHFFFAOYSA-N
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Description

The compound “9-[2-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one” is a chemical compound with the molecular formula C19H12F3NO4 . It has a molecular weight of 375.3 .

Scientific Research Applications

Synthesis Methods

  • Ultrasonic-assisted Cu-catalyzed Synthesis : A series of derivatives similar to the compound was synthesized through multicomponent reactions involving ultrasonic irradiation and copper(II) triflate catalysis. This method enhances the efficiency of the synthesis process (Damavandi, Sandaroos, & Mohammadi, 2013).

  • Solvent-free Synthesis : Novel derivatives were synthesized under solvent-free conditions using a one-pot method, which demonstrates an environmentally friendly approach to producing such compounds (Wu Xiao-xi, 2015).

Chemical Properties and Reactions

  • Catalyzed Imino Diels-Alder Reactions : These compounds can undergo catalyzed intramolecular reactions, indicating potential in organic synthesis and chemical transformations (Merchán Arenas & Kouznetsov, 2014).

  • Facile Intramolecular Friedel–Crafts Acylation : Demonstrates versatility in chemical reactions, particularly in forming fused quinolines through cyclisation, which could be crucial in synthetic chemistry applications (Li, Chang, Gao, & Gao, 2008).

Potential Biological and Pharmacological Activities

  • Antimicrobial and Anti-inflammatory Properties : Some derivatives exhibit significant antimicrobial and anti-inflammatory activities, suggesting potential for development into therapeutic agents (Srilekha, Shireesha, Venkatesh, & Swamy J., 2022).

  • Potential Anticancer Activity : Novel analogues of podophyllotoxins were developed with potential anticancer activity, highlighting the compound's relevance in cancer research (Li, Lu, Yu, & Yao, 2015).

  • Antidepressant and Adenosine Receptor Antagonist Properties : Some derivatives show promise as rapid-acting antidepressants and adenosine receptor antagonists, which could be significant in developing new treatments for depression and other neurological disorders (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

properties

IUPAC Name

8-[2-(trifluoromethyl)phenyl]-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3NO4/c20-19(21,22)11-4-2-1-3-9(11)16-10-5-14-15(27-8-26-14)6-12(10)23-13-7-25-18(24)17(13)16/h1-6,16,23H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZMBIGJDZZRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=CC=C5C(F)(F)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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